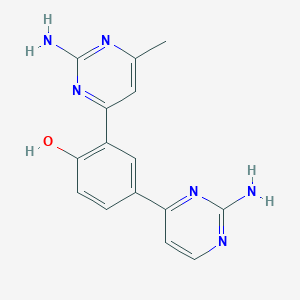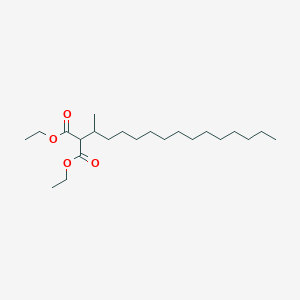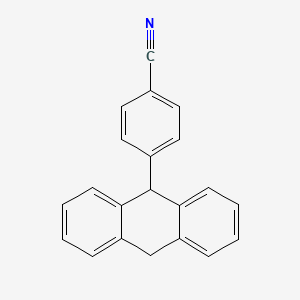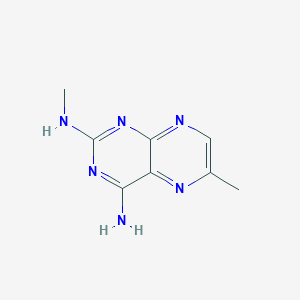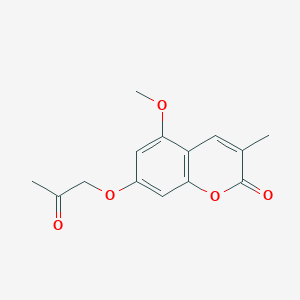
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an oxopropoxy group attached to the benzopyran core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, followed by intramolecular transesterification. The reaction typically requires a base catalyst, such as piperidine, and is carried out in an organic solvent like ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and solvent composition, are carefully controlled to achieve high purity and yield. The use of biocatalysts, such as alkaline protease from Bacillus licheniformis, has also been explored to enhance the selectivity and efficiency of the synthesis .
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxopropoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
科学研究应用
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Scavenging free radicals: Acting as an antioxidant by neutralizing reactive oxygen species (ROS).
Modulating signaling pathways: Affecting pathways like the NF-κB pathway, which is involved in inflammation and immune responses.
相似化合物的比较
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in medicinal chemistry and similar biological activities.
2H-1-Benzopyran-2-one, 6-methyl-: Another benzopyran derivative with distinct chemical properties and applications.
Uniqueness
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, methyl, and oxopropoxy groups allows for diverse chemical modifications and potential therapeutic applications.
属性
CAS 编号 |
183963-73-7 |
|---|---|
分子式 |
C14H14O5 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
5-methoxy-3-methyl-7-(2-oxopropoxy)chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-8-4-11-12(17-3)5-10(18-7-9(2)15)6-13(11)19-14(8)16/h4-6H,7H2,1-3H3 |
InChI 键 |
DVPIBEDIUPFSQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C(C=C2OC)OCC(=O)C)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)

![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
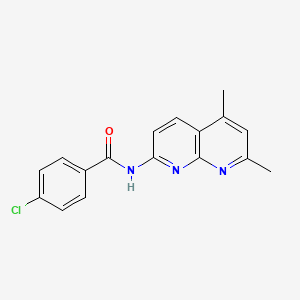
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)

